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beta-(1->4)-Galactotriose -

beta-(1->4)-Galactotriose

Catalog Number: EVT-10901383
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-(1->4)-galactotriose is a galactotriose composed of three beta-D-galactopyranose units joined by (1->4)-linkages.
Overview

Beta-(1→4)-Galactotriose is a trisaccharide composed of three galactose units linked by beta-(1→4) glycosidic bonds. It is a significant component of various polysaccharides, particularly in plant cell walls, and plays a role in plant structure and function. This compound is derived from the breakdown of larger galactan molecules and has implications in both biological processes and industrial applications.

Source

Beta-(1→4)-Galactotriose is primarily sourced from plant materials, especially those rich in galactans, such as legumes and certain fruits. It can also be synthesized chemically or enzymatically from lactose or other galactose-containing substrates using specific enzymes like beta-galactosidases.

Classification

Beta-(1→4)-Galactotriose belongs to the class of oligosaccharides and is categorized under galactooligosaccharides. These compounds are known for their prebiotic properties, supporting the growth of beneficial gut bacteria.

Synthesis Analysis

Methods

The synthesis of beta-(1→4)-galactotriose can be achieved through various methods:

  1. Chemical Synthesis: This involves the stepwise assembly of galactose units using protecting group strategies to control the formation of glycosidic bonds.
  2. Enzymatic Synthesis: Utilizing enzymes such as beta-galactosidases allows for the selective hydrolysis of lactose or other substrates to produce galactooligosaccharides, including beta-(1→4)-galactotriose.

Technical Details

In enzymatic synthesis, beta-galactosidases from microbial sources have been shown to effectively convert lactose into beta-(1→4)-galactooligosaccharides under controlled conditions. The specific activity and substrate specificity of these enzymes can vary significantly, influencing the yield and purity of the desired oligosaccharide .

Molecular Structure Analysis

Structure

Beta-(1→4)-Galactotriose consists of three D-galactose units linked by beta-(1→4) bonds. Its molecular formula is C18H30O15C_{18}H_{30}O_{15}, with a molecular weight of approximately 510.43 g/mol.

Data

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm the linkage types and molecular integrity during synthesis processes .

Chemical Reactions Analysis

Reactions

Beta-(1→4)-Galactotriose participates in various chemical reactions, including:

  • Hydrolysis: It can be hydrolyzed into its constituent monosaccharides (galactose) by specific enzymes or acidic conditions.
  • Glycosylation Reactions: It can serve as a donor in glycosylation reactions to form larger oligosaccharides or polysaccharides.

Technical Details

The hydrolysis reaction typically requires an enzyme like beta-galactosidase under optimal pH and temperature conditions, which can vary based on the enzyme source .

Mechanism of Action

Process

The mechanism by which beta-(1→4)-galactotriose exerts its biological effects primarily involves its role as a prebiotic. It stimulates the growth of beneficial gut microbiota, enhancing gut health and potentially improving immune responses.

Data

Studies have shown that consumption of galactooligosaccharides leads to increased populations of beneficial bacteria such as Bifidobacteria in the gastrointestinal tract, which are associated with various health benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on concentration and temperature.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Reactivity: Can undergo hydrolysis in the presence of acids or enzymes, leading to the release of galactose.

Relevant analyses include determining melting points, solubility profiles, and stability under varying environmental conditions .

Applications

Scientific Uses

Beta-(1→4)-Galactotriose has several applications in scientific research and industry:

  • Prebiotic Supplementation: Used in functional foods to promote gut health.
  • Biochemical Research: Serves as a model compound for studying glycosylation reactions and enzyme specificity.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to gut health and immune modulation.
Enzymatic Biosynthesis & Catalytic Mechanisms

Role of β-1,4-Galactosyltransferases in Oligosaccharide Assembly

β-1,4-Galactosyltransferases (β4Gal-Ts) are type II membrane proteins that orchestrate the biosynthesis of β-(1→4)-linked galactose chains. These enzymes localize to the trans-Golgi network via a hydrophobic transmembrane domain (16–20 residues) that is shorter than plasma membrane proteins, facilitating Golgi retention [1] [4]. Their domain architecture comprises:

  • N-terminal cytoplasmic tail (8–24 residues)
  • Transmembrane anchor
  • Stem region
  • C-terminal catalytic domain facing the Golgi lumen [1] [10]

The catalytic domain transfers galactose from uridine diphosphate-α-D-galactose (UDP-Gal) to acceptor substrates (e.g., N-acetyllactosamine) via a kinetically ordered mechanism:

  • Mn²⁺ binding to the DxD motif (e.g., Asp252-Val-Asp254 in human β4Gal-T1)
  • UDP-Gal binding
  • Acceptor substrate binding [4] [10]

For β-(1→4)-galactotriose synthesis, β4Gal-Ts sequentially add galactose to disaccharide acceptors like lactose (Galβ1-4Glc), forming Galβ1-4Galβ1-4Glc. This activity is exemplified by β4Gal-T1, which exhibits Km values of 0.5–1.2 mM for lactose and 0.04 mM for UDP-Gal [4].

Table 1: Key β4Gal-T Isoforms Involved in β-(1→4)-Galactotriose Synthesis

IsoformTissue ExpressionPrimary AcceptorProduct
β4Gal-T1UbiquitousN-AcetylglucosamineN-Acetyllactosamine
β4Gal-T4Intestinal/respiratoryLactoseβ-(1→4)-Galactotriose
β4Gal-T7UbiquitousXylose (proteoglycans)Galactose-xylose [4]

Conformational Dynamics of Glycosyltransferase Active Sites During Trisaccharide Synthesis

The catalytic domain of β4Gal-Ts features two flexible loops: a long loop (residues 345–365) and a small loop (residues 313–318). These loops undergo substrate-driven conformational changes critical for catalysis:

  • Open state: Unliganded enzyme with disordered loops
  • Closed state: Induced by UDP-Gal/Mn²⁺ binding, where the long loop folds over the donor substrate like a "lid" [1] [4]

This closure creates the acceptor-binding site de novo. Molecular dynamics simulations reveal loop movements of 10–15 Å, positioning catalytic residues (e.g., Glu317) for nucleophilic attack on UDP-Gal’s anomeric carbon [4] [6]. The long loop’s C-terminal segment (residues 350–365) forms hydrogen bonds with acceptor substrates, ensuring proper orientation for β1-4 linkage formation. Mutagenesis of hinge residues (e.g., Gly347) reduces catalytic efficiency by 200-fold due to impaired loop flexibility [4].

Table 2: Loop Dynamics in β4Gal-T1 During Catalysis

Conformational StateLong Loop PositionCatalytic ResiduesFunction
Open (unliganded)DisorderedExposedSubstrate access
Closed (UDP-Gal/Mn²⁺ bound)Folded over donorSequesteredAcceptor binding site formation
Transition stateRigidifiedGlu317 aligned with C1 of galactoseIn-line nucleophilic attack [1] [4]

Metal Ion Coordination in Sugar-Nucleotide Donor Binding

Mn²⁺ (or Mg²⁺) is essential for β4Gal-T activity, acting as a bridging cofactor between the enzyme and UDP-Gal. The metal coordinates:

  • β- and γ-phosphates of UDP-Gal
  • DxD motif carboxylates (e.g., Asp254 and Asp252 in β4Gal-T1)
  • Water molecules completing octahedral geometry [1] [4] [10]

This coordination reduces the pKa of the galactose O4 oxygen, facilitating nucleophilic attack by the acceptor substrate. Metal affinity studies show Kd values of 10–50 μM for Mn²⁺, with 100–500-fold activity reduction in EDTA-treated enzymes [4]. The DxD motif is evolutionarily conserved across 90% of metal-dependent glycosyltransferases, and mutations (e.g., D254A) abolish metal binding and catalysis [4] [10].

Kinetic analyses reveal ordered metal binding:

  • Mn²⁺ binds first (Kd = 25 μM)
  • UDP-Gal binds with 10-fold higher affinity in the presence of Mn²⁺
  • Acceptor binding completes the ternary complex [4]

Substrate Specificity Determinants for β-Linkage Formation

β4Gal-Ts achieve strict β1-4 linkage specificity through:

  • Stereoelectronic control: UDP-Gal’s α-conformation enables in-line nucleophilic attack from the β-face
  • Active site topology: A deep pocket accommodating galactose’s C4-OH acceptor
  • Key residues:
  • Trp314: Stacks against galactose’s hydrophobic face
  • His347: Hydrogen bonds with acceptor’s C4-OH
  • Glu317: Acts as catalytic base [1] [4] [7]

Mutagenesis studies demonstrate:

  • H347A mutation reduces kcat by 100-fold for lactose
  • W326A mutation increases Km for N-acetyllactosamine 20-fold [4] [7]

Acceptor specificity varies among isoforms: β4Gal-T1 prefers terminal N-acetylglucosamine, while β4Gal-T4 efficiently galactosylates lactose. Structural comparisons reveal divergent loops around the acceptor site: β4Gal-T4 possesses a wider cleft accommodating lactose’s glucose moiety, whereas β4Gal-T1 has steric constraints from Phe280 [4] [7].

Table 3: Substrate Specificity Determinants in β4Gal-Ts

ResidueFunctionMutation EffectConservation
DxD motif (e.g., D252/D254)Mn²⁺ coordinationLoss of metal bindingUniversal in metal-dependent GTs
Glu317Proton acceptor10⁴-fold ↓ kcat100% in β4Gal-Ts
His347Acceptor C4-OH positioning100-fold ↓ kcat80% in β4Gal-Ts
Trp314Hydrophobic stacking20-fold ↑ Km70% in β4Gal-Ts [1] [4] [7]

Evolutionary Conservation of Catalytic Domains Across Galactosyltransferase Families

The catalytic domains of β4Gal-Ts share a conserved GT-A fold: a single Rossmann-like β/α/β sandwich with 7–9 parallel β-strands. Structural alignments reveal:

  • 30–68% sequence identity among human β4Gal-T1–T7 isoforms
  • Strict conservation of the DxD motif, Glu317, and Mn²⁺-binding residues [4] [10]

Phylogenetic analyses indicate divergence from a common ancestral gene:

  • β4Gal-T1/T2/T3/T4: Cluster with lactose synthase activity
  • β4Gal-T5/T6: Prefer glycolipid acceptors
  • β4Gal-T7: Specialized in proteoglycan synthesis [4]

Crystal structures of β4Gal-T homologs from Drosophila (40% identity to human) and bovine (90% identity) show root-mean-square deviations of <1.5 Å in catalytic domains, confirming structural conservation. The catalytic machinery is preserved even in distantly related bacterial β4Gal-Ts (e.g., Neisseria meningitidis), which share the GT-A fold and DxD motif [4] [10].

Functional adaptations include:

  • Lactose synthase complex: Mammalian β4Gal-T1 acquires α-lactalbumin binding capacity, evolving a secondary glucose-binding site
  • Extended substrate binding loops: Insertions in β4Gal-T7 accommodate chondroitin sulfate chains [1] [4]

All structural and mechanistic data presented derive from peer-reviewed studies of β-1,4-galactosyltransferases, with experimental validation through X-ray crystallography, site-directed mutagenesis, and kinetic analyses [1] [4] [7].

Properties

Product Name

beta-(1->4)-Galactotriose

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14+,15+,16-,17+,18+/m1/s1

InChI Key

FYGDTMLNYKFZSV-XJJKTWKOSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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